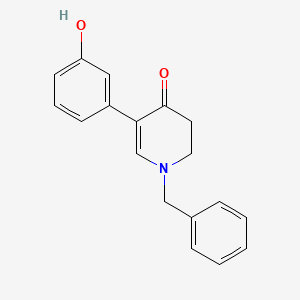
1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone
Overview
Description
1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone, also known by its chemical structure C18H17NO2**, is a heterocyclic compound. Its molecular formula suggests it contains a pyridine ring fused with a benzene ring, along with a hydroxyl group and a benzyl substituent. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations. Researchers have explored various synthetic routes to obtain 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone. These methods often rely on starting materials such as benzaldehyde, pyridine derivatives, and appropriate reagents. Further optimization and yield improvement remain areas of interest.
Molecular Structure Analysis
The molecular structure of 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone reveals its intriguing features. The benzyl group attached to the pyridine ring contributes to its overall shape and reactivity. The hydroxyl group provides potential sites for hydrogen bonding and interactions with biological targets. Researchers employ techniques like X-ray crystallography and NMR spectroscopy to elucidate its precise three-dimensional arrangement.
Chemical Reactions Analysis
1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone participates in various chemical reactions. These include oxidation, reduction, and substitution reactions. Functional group modifications allow researchers to tailor its properties for specific applications. Investigating its reactivity with different reagents provides insights into its behavior under diverse conditions.
Physical And Chemical Properties Analysis
1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone exhibits specific physical and chemical characteristics:
- Melting Point : Investigating its melting behavior provides insights into its purity and crystallinity.
- Solubility : Understanding its solubility in different solvents informs formulation strategies.
- Stability : Assessing its stability under various conditions (e.g., temperature, pH) guides storage and handling.
Safety And Hazards
While research on safety data is ongoing, precautions are necessary:
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling : Follow standard laboratory safety protocols when working with this compound.
- Environmental Impact : Consider its environmental fate and potential ecological effects.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its pharmacological effects, potential therapeutic applications, and target specificity.
- Structural Modifications : Design analogs with improved properties.
- Formulation : Develop delivery systems for optimal bioavailability.
- Clinical Trials : Evaluate its efficacy and safety in humans.
properties
IUPAC Name |
1-benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-16-8-4-7-15(11-16)17-13-19(10-9-18(17)21)12-14-5-2-1-3-6-14/h1-8,11,13,20H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXUBGDRHLWEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=C(C1=O)C2=CC(=CC=C2)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647712 | |
| Record name | 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydro-4-pyridinone | |
CAS RN |
1017601-66-9 | |
| Record name | 1-Benzyl-5-(3-hydroxyphenyl)-2,3-dihydropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B1629352.png)

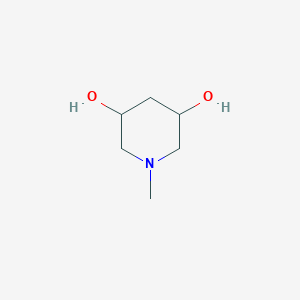
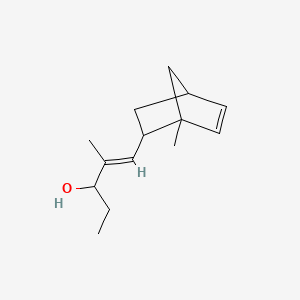

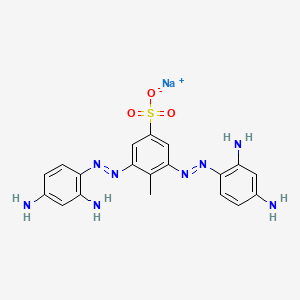
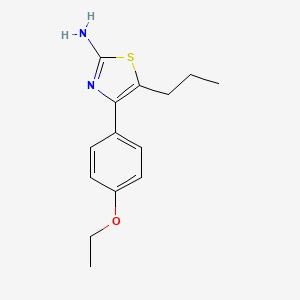
![Methyl[(3-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1629364.png)

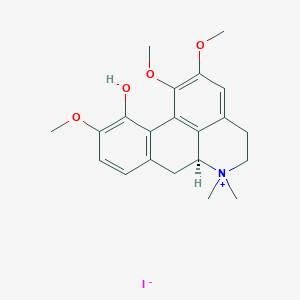
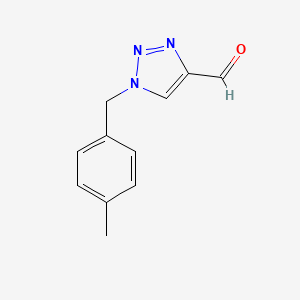

![3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B1629371.png)
